REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([N+]([O-])=O)=[C:5]([CH:14]=[CH:15][N+:16]([O-])=O)[N:4]=1>[Fe].C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[N:4]=[C:5]2[CH:14]=[CH:15][NH:16][C:6]2=[CH:7][C:8]=1[O:9][CH3:10]
|
Name
|
2,3-dimethoxy-5-nitro-6-(2-nitrovinyl)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC(=C(C=C1OC)[N+](=O)[O-])C=C[N+](=O)[O-]
|
Name
|
SiO2
|
Quantity
|
0.565 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
leave
|
Type
|
CUSTOM
|
Details
|
the reaction medium
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture
|
Type
|
WASH
|
Details
|
wash the solid with CH2Cl2 and discard
|
Type
|
WASH
|
Details
|
Then wash the filtrate with aqueous Na2SO3 at 1%/Na2S2O5
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated NaHCO3, dry (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify the raw product by flash chromatography (EtOAc at 40%/heptane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2C(=N1)C=CN2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |